molecular formula C7H6BrFIN B12846909 2-Bromo-5-fluoro-4-iodobenzylamine

2-Bromo-5-fluoro-4-iodobenzylamine

Cat. No.: B12846909
M. Wt: 329.94 g/mol
InChI Key: IWGYLIWZWADWML-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoro-4-iodobenzylamine is an organic compound with the molecular formula C7H6BrFIN It is a benzylamine derivative characterized by the presence of bromine, fluorine, and iodine substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-fluoro-4-iodobenzylamine typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of benzylamine derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent choice, and reaction time to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-fluoro-4-iodobenzylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

2-Bromo-5-fluoro-4-iodobenzylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluoro-4-iodobenzylamine depends on its specific application. In chemical reactions, the presence of multiple halogen atoms can influence the reactivity and selectivity of the compound. For instance, in coupling reactions, the halogen atoms can facilitate the formation of carbon-carbon bonds through palladium-catalyzed processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This makes it a valuable compound for various synthetic and research purposes .

Properties

Molecular Formula

C7H6BrFIN

Molecular Weight

329.94 g/mol

IUPAC Name

(2-bromo-5-fluoro-4-iodophenyl)methanamine

InChI

InChI=1S/C7H6BrFIN/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2H,3,11H2

InChI Key

IWGYLIWZWADWML-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)I)Br)CN

Origin of Product

United States

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